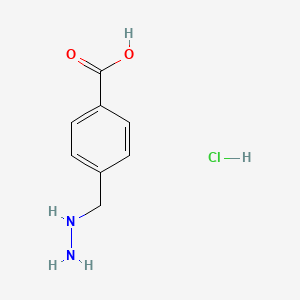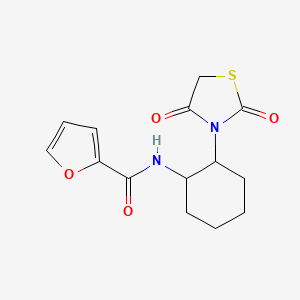
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan carboxamide derivatives and their synthesis, biological evaluation, and potential applications in medicine, particularly as antibacterial and antiallergic agents, as well as inhibitors of VEGFR-2, a receptor implicated in cancer progression .
Synthesis Analysis
The synthesis of related furan carboxamide derivatives involves the reaction of furan-2-carbonyl chloride with various amines in the presence of triethylamine to yield high yields of the desired products . Additionally, the use of microwave irradiation has been reported to enhance the synthetic yields and rates compared to classical conditions . These methods could potentially be adapted for the synthesis of this compound, although specific details would need to be optimized for the unique structural features of this compound.
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring linked to an amide group. The papers provided discuss the structural elucidation of these compounds using various analytical and spectral analyses . The molecular interactions and stability of these compounds have also been validated through docking studies and molecular dynamics simulations .
Chemical Reactions Analysis
The furan carboxamide derivatives have been shown to participate in Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various aryl groups into the molecule . This reaction is facilitated by the use of a palladium catalyst and a base, resulting in moderate to good yields of the arylated products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, related compounds have been shown to possess significant biological activities, including antibacterial and antiallergic effects, as well as antiproliferative activities against various human cancer cell lines . These properties suggest that the compound may also exhibit similar biological activities, which could be of interest for pharmaceutical applications.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research focuses on the synthesis and reactivity of furan and thiazolidine derivatives, highlighting methodologies for creating compounds with potential biological activities. The synthesis of these compounds involves various chemical reactions, showcasing their versatility in chemical transformations and potential for generating novel molecules with designed functionalities (А. Aleksandrov & М. М. El’chaninov, 2017).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thiazolidine-2,4-dione derivatives, indicating their use in developing new antibacterial and antifungal agents. These compounds have been evaluated against a range of pathogens, showing varying degrees of activity, which suggests their potential application in combating microbial infections (Rakia Abd Alhameed et al., 2019).
Molecular Characterization and Biological Activity
Research into thiazole-based heterocyclic amides has included comprehensive molecular characterization and investigation of their biological activities. Studies have combined experimental techniques such as IR, NMR, and X-ray diffraction with theoretical methods like DFT modeling to understand the structural and electronic properties of these compounds. Their antimicrobial activity against a variety of microorganisms suggests potential pharmacological and medical applications (Sukriye Cakmak et al., 2022).
Anticancer Activity
Thiazolidinone compounds have been synthesized and tested for their antiproliferative activity against human leukemia cell lines. The investigation of these compounds reveals their potential in inducing apoptosis and inhibiting cancer cell growth, highlighting their significance in anticancer drug development (S. Chandrappa et al., 2009).
Mechanism of Action
The mechanism of action of thiazolidin-2,4-dione (TZD) analogues, which are similar to the compound , involves improving insulin resistance through PPAR-γ receptor activation, inhibiting cytoplasmic Mur ligases for antimicrobial action, and scavenging reactive oxygen species (ROS) for antioxidant action .
Future Directions
The future directions in the research of thiazoles and their derivatives could involve the design and structure-activity relationship of bioactive molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-12-8-21-14(19)16(12)10-5-2-1-4-9(10)15-13(18)11-6-3-7-20-11/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOQCYAJNHGYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CO2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride](/img/structure/B2500931.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)
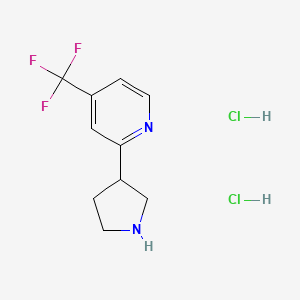

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)


![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)
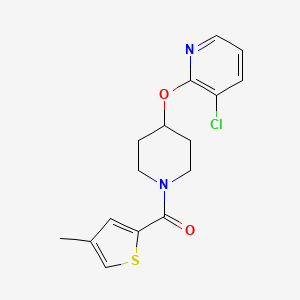
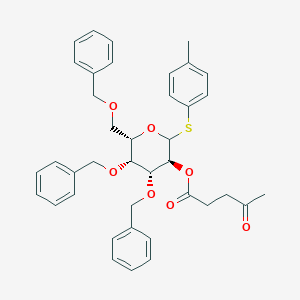
![4-[(5-Morpholin-4-yl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B2500952.png)
